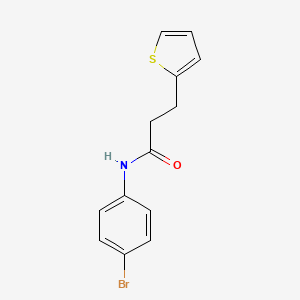![molecular formula C13H8N2O3S B4393101 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B4393101.png)
5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde
Übersicht
Beschreibung
5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation in various fields.
Wirkmechanismus
The mechanism of action of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to interact with proteins involved in the regulation of oxidative stress, inflammation, and cell growth, among others.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde are diverse and complex. This compound has been found to modulate the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase, which are involved in the production of inflammatory mediators and reactive oxygen species. Additionally, it has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, among others.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde in lab experiments include its broad range of biological activities, its relatively low toxicity, and its ability to be synthesized in large quantities. However, its limitations include its limited solubility in water and certain organic solvents, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde. Some possible areas of investigation include:
1. Further exploration of the compound's mechanism of action, including its interactions with specific proteins and signaling pathways.
2. Development of new drug candidates based on the structure of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde, with a focus on its antibacterial, antifungal, and antiviral properties.
3. Investigation of the compound's potential as a treatment for various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
4. Exploration of the compound's potential as a tool for studying cellular signaling and gene expression in vitro and in vivo.
5. Development of new synthesis methods for 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde, with a focus on improving yield and purity.
Overall, the potential applications of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde in scientific research are vast, and further investigation of this compound is likely to yield important insights into a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-furaldehyde in scientific research are numerous. This compound has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and treatments for infectious diseases. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which could make it useful in the treatment of a variety of conditions, including cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-8-10-6-7-11(17-10)19-13-15-14-12(18-13)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWBBRNGCJCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SC3=CC=C(O3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B4393025.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B4393026.png)
![N-[3-(benzoylamino)propyl]isonicotinamide](/img/structure/B4393034.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393039.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393043.png)
![N-(4-methoxyphenyl)-2-{[4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4393052.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B4393056.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4393059.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4393072.png)

![N-phenyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4393081.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4393103.png)

![2-(1H-benzimidazol-2-ylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4393115.png)